molecular formula C20H23ClFN3OS B2380048 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215555-57-9

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2380048
CAS No.: 1215555-57-9
M. Wt: 407.93
InChI Key: CKVHXMWOWNHAGP-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived compound characterized by a 6-fluoro substituent on the benzo[d]thiazole ring, a diethylaminoethyl side chain, and a benzamide core. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS.ClH/c1-3-23(4-2)12-13-24(19(25)15-8-6-5-7-9-15)20-22-17-11-10-16(21)14-18(17)26-20;/h5-11,14H,3-4,12-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHXMWOWNHAGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a diethylamino group, a fluorinated benzo[d]thiazole moiety, and a benzamide segment. Its molecular formula is C20H23ClFN3OSC_{20}H_{23}ClFN_3OS with a molecular weight of approximately 407.9 g/mol . The structural characteristics are crucial for its interaction with biological targets.

Property Value
Molecular FormulaC20H23ClFN3OS
Molecular Weight407.9 g/mol
CAS Number1215555-57-9

Anticancer Activity

Preliminary studies indicate that this compound may exhibit significant anticancer properties . The compound has shown promise in inhibiting the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

A study on similar thiazole derivatives highlighted their ability to inhibit urease, which is crucial for certain tumor growths, suggesting that modifications in the thiazole structure can enhance anticancer efficacy .

Antimicrobial Properties

Another area of interest is the compound's antimicrobial activity . Research suggests that thiazole derivatives can possess broad-spectrum antimicrobial properties, which may extend to this compound. The presence of the diethylamino group is believed to enhance membrane permeability, facilitating better interaction with microbial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in the substituents on the thiazole ring and the benzamide moiety can significantly affect potency and selectivity.

Compound Notable Activities
This compoundPotential anticancer and antimicrobial activity
N-(2-aminoethyl)-N-(6-bromobenzo[d]thiazol-2-yl)-4-methylsulfonylbenzamideDiverse pharmacological profiles
N-(2-(diisopropylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-methylsulfonylbenzamideAntimicrobial properties

The variation in amino substituents affects both solubility and receptor interactions, which are critical for therapeutic effectiveness .

Case Studies

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum. Modifications similar to those in this compound led to compounds with high antimalarial potency and low cytotoxicity in HepG2 cell lines .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles have been investigated for their leishmanicidal properties, demonstrating significant cytotoxicity against Leishmania infantum. The findings suggest that compounds with similar structural features might offer new avenues for antileishmanial drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound’s 6-fluoro substituent distinguishes it from analogs like N-(6-nitrobenzo[d]thiazol-2-yl)benzamide () and N-(6-aminobenzo[d]thiazol-2-yl)benzamide (). Key structural differences include:

  • 6-Nitro: Strongly electron-withdrawing, used in VEGFR-2 inhibitors (). 6-Amino: Electron-donating, employed in corrosion inhibition ().

Table 1: Substituent Effects on Benzothiazole Derivatives

Compound Substituent Key Applications Reference
N-(6-fluorobenzo[d]thiazol-2-yl)benzamide 6-F Hypothesized kinase inhibition
N-(6-nitrobenzo[d]thiazol-2-yl)benzamide 6-NO₂ VEGFR-2 inhibition
N-(6-aminobenzo[d]thiazol-2-yl)benzamide 6-NH₂ Corrosion inhibition
Physicochemical and Pharmacokinetic Properties
  • Solubility and Bioavailability: The diethylaminoethyl side chain in the target compound likely enhances water solubility via protonation at physiological pH, similar to N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (), which showed 80% yield and well-defined NMR spectra . Hydrochloride salt formation further improves solubility, a strategy used in other benzamide derivatives ().
  • Metabolic Stability: Fluorine substitution reduces susceptibility to cytochrome P450-mediated oxidation compared to nitro or amino groups, as seen in Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide ().

Table 2: Pharmacokinetic Comparison

Property Target Compound N-(6-nitrobenzo[d]thiazol-2-yl)benzamide N-(6-aminobenzo[d]thiazol-2-yl)benzamide
Water Solubility High (HCl salt) Moderate (nitro group) Low (amino group)
Metabolic Stability High (C-F bond) Low (nitro reduction) Moderate (amine oxidation)
Target Affinity Hypothesized kinase inhibition Confirmed VEGFR-2 inhibition Corrosion inhibition

Q & A

Basic Research Questions

Q. What are the critical steps and analytical techniques for synthesizing and characterizing this compound?

  • Synthesis : The compound is synthesized via multi-step organic reactions, typically involving coupling of fluorinated benzo[d]thiazole intermediates with diethylaminoethyl-substituted benzamides. Key steps include amide bond formation under inert atmospheres and purification via recrystallization or column chromatography. Reaction conditions (e.g., solvent choice, temperature, catalyst use) are optimized for yield and purity .
  • Characterization : Essential techniques include:

  • NMR spectroscopy for confirming functional groups and structural integrity.
  • HPLC to assess purity (>95% is typical for pharmacological studies).
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for 3D structural elucidation .

Q. Which structural features contribute to its biological activity?

  • The 6-fluorobenzo[d]thiazole moiety enhances binding to kinase domains or DNA targets, while the diethylaminoethyl side chain improves solubility and membrane permeability. The hydrochloride salt form increases stability and bioavailability .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.
  • Solubility studies in buffers (pH 1.2–7.4) and hydrolysis assays in simulated biological fluids determine degradation kinetics. Stability is critical for in vivo applications .

Advanced Research Questions

Q. How can reaction conditions be optimized during the coupling step to improve yield?

  • Variables to test :

  • Solvent polarity (e.g., DMF vs. acetonitrile) to balance reaction rate and side-product formation.
  • Catalyst loading (e.g., HOBt/EDCI for amide coupling).
  • Temperature gradients (e.g., 0–25°C to minimize thermal decomposition).
    • Monitoring : Use real-time thin-layer chromatography (TLC) or in-line HPLC to track reaction progress. Yield improvements of 10–15% are achievable through iterative optimization .

Q. What computational methods predict the compound’s interaction with kinase targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to ATP-binding pockets in kinases.
  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological nucleophiles.
  • MD simulations assess binding stability over time (e.g., RMSD <2 Å over 100 ns) .

Q. How can discrepancies in reported biological activity data be resolved?

  • Potential causes : Variability in assay conditions (e.g., cell line selection, serum concentration), compound purity, or solvent (DMSO vs. saline).
  • Methodological solutions :

  • Standardize assays using CLSI guidelines for antimicrobial studies or NCI-60 panels for anticancer profiling.
  • Validate purity via orthogonal methods (e.g., NMR + HPLC-MS).
  • Replicate studies in multiple models (e.g., 2D vs. 3D cell cultures) .

Q. What strategies enhance selectivity for cancer cells over normal cells?

  • Structure-activity relationship (SAR) studies : Modify the fluorobenzo[d]thiazole core or side chain to target overexpressed receptors (e.g., EGFR in carcinomas).
  • Prodrug approaches : Introduce enzymatically cleavable groups (e.g., ester linkages) activated in tumor microenvironments.
  • Pharmacokinetic profiling : Adjust logP values via substituent changes to reduce off-target accumulation .

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